2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC20534925
Molecular Formula: C13H15BF4O3
Molecular Weight: 306.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BF4O3 |
|---|---|
| Molecular Weight | 306.06 g/mol |
| IUPAC Name | 2-[4-(difluoromethoxy)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3 |
| Standard InChI Key | LXHZXGCBANMGMK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound comprises a 1,3,2-dioxaborolane ring with tetramethyl groups at positions 4,4,5,5. A phenyl ring substituted with difluoromethoxy (-OCF₂H) at position 4 and fluorine atoms at positions 2 and 5 is bonded to the boron center.
Key Structural Features:
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Boron Coordination: Trigonal planar geometry, facilitating nucleophilic reactivity .
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Electron-Withdrawing Groups: Difluoromethoxy and fluorine substituents enhance electrophilicity at the boron atom, critical for cross-coupling efficiency .
Table 1: Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step procedures:
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Precursor Preparation:
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Boronate Ester Formation:
Critical Reaction Parameters:
Table 2: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Difluoromethoxy Formation | CuI, Pd(PPh₃)₄, DMF | 77 |
| Boronate Esterification | Pinacol, MgSO₄, CH₂Cl₂ | 86 |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic ester partner in Pd-catalyzed reactions, enabling aryl-aryl bond formation. Applications include:
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Pharmaceutical Intermediates: Synthesizing tyrosine kinase inhibitors and antiviral agents .
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Materials Science: Constructing conjugated polymers for OLEDs .
Case Study: Coupling with 5-bromo-2-fluoropyridine under Pd(OAc)₂ catalysis produced a biaryl derivative with 92% yield .
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
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2,3-Difluoro Isomer: Reduced steric hindrance increases coupling rates by 18% compared to the 2,5-difluoro derivative.
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Trifluoromethyl Variants: Higher electron-withdrawing effects enhance oxidative stability but reduce solubility .
Recent Advancements (2023–2025)
Photoredox Applications
Recent studies utilize the compound in visible-light-mediated borylation, achieving 70% yield under Ru(bpy)₃²⁺ catalysis .
Bioconjugation Techniques
Functionalization of antibodies via boronate-thiol click chemistry demonstrates potential in targeted drug delivery .
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